3H-Pyrazol-3-one, 2,4-dihydro-5-phenyl-2-(1,2,5-trimethyl-4-piperidinyl)-
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Overview
Description
5-phenyl-2-(1,2,5-trimethylpiperidin-4-yl)-4H-pyrazol-3-one is a synthetic organic compound that belongs to the class of pyrazolones Pyrazolones are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and antipyretic activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-phenyl-2-(1,2,5-trimethylpiperidin-4-yl)-4H-pyrazol-3-one typically involves the condensation of appropriate hydrazine derivatives with β-diketones or β-keto esters. The reaction is usually carried out in the presence of a base, such as sodium ethoxide or potassium carbonate, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
In an industrial setting, the production of 5-phenyl-2-(1,2,5-trimethylpiperidin-4-yl)-4H-pyrazol-3-one may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and precise control of reaction parameters can lead to efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-phenyl-2-(1,2,5-trimethylpiperidin-4-yl)-4H-pyrazol-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
5-phenyl-2-(1,2,5-trimethylpiperidin-4-yl)-4H-pyrazol-3-one has several scientific research applications, including:
Medicinal Chemistry: Investigated for its potential as an anti-inflammatory and analgesic agent.
Biological Studies: Used in studies to understand its interaction with biological targets and its pharmacokinetic properties.
Industrial Applications: Potential use as an intermediate in the synthesis of other pharmacologically active compounds.
Mechanism of Action
The mechanism of action of 5-phenyl-2-(1,2,5-trimethylpiperidin-4-yl)-4H-pyrazol-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of cyclooxygenase enzymes, leading to reduced production of pro-inflammatory mediators like prostaglandins. This inhibition can result in anti-inflammatory and analgesic effects.
Comparison with Similar Compounds
Similar Compounds
Phenylbutazone: Another pyrazolone derivative with anti-inflammatory properties.
Metamizole: Known for its analgesic and antipyretic effects.
Antipyrine: Used as an analgesic and antipyretic agent.
Uniqueness
5-phenyl-2-(1,2,5-trimethylpiperidin-4-yl)-4H-pyrazol-3-one is unique due to its specific structural features, which may confer distinct pharmacological properties compared to other pyrazolone derivatives. Its trimethylpiperidinyl group may enhance its lipophilicity and influence its interaction with biological targets.
Properties
CAS No. |
102689-19-0 |
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Molecular Formula |
C17H23N3O |
Molecular Weight |
285.4 g/mol |
IUPAC Name |
5-phenyl-2-(1,2,5-trimethylpiperidin-4-yl)-4H-pyrazol-3-one |
InChI |
InChI=1S/C17H23N3O/c1-12-11-19(3)13(2)9-16(12)20-17(21)10-15(18-20)14-7-5-4-6-8-14/h4-8,12-13,16H,9-11H2,1-3H3 |
InChI Key |
JREBIAFWXAAHMJ-UHFFFAOYSA-N |
SMILES |
CC1CC(C(CN1C)C)N2C(=O)CC(=N2)C3=CC=CC=C3 |
Canonical SMILES |
CC1CC(C(CN1C)C)N2C(=O)CC(=N2)C3=CC=CC=C3 |
Synonyms |
3H-Pyrazol-3-one, 2,4-dihydro-5-phenyl-2-(1,2,5-trimethyl-4-piperidiny l)- |
Origin of Product |
United States |
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